4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is a heterocyclic compound with significant biological activities. It belongs to the quinazoline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antibacterial activities . The compound’s structure consists of a quinazoline core with a trifluoromethyl group attached to the phenyl ring, enhancing its biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.
Chemical Reactions Analysis
Types of Reactions
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.
Scientific Research Applications
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Afatinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.
Osimertinib: A potent inhibitor of epidermal growth factor receptor (EGFR) mutations.
Uniqueness
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased efficacy compared to other quinazoline derivatives .
Properties
CAS No. |
899829-98-2 |
---|---|
Molecular Formula |
C15H11F3N4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
InChI Key |
FFWFKAKTUZKUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.